molecular formula C14H24O4 B8695087 Diethyl 2-heptylidenepropanedioate CAS No. 51615-31-7

Diethyl 2-heptylidenepropanedioate

Cat. No.: B8695087
CAS No.: 51615-31-7
M. Wt: 256.34 g/mol
InChI Key: PHTWTKAHOJRDME-UHFFFAOYSA-N
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Description

Diethyl 2-heptylidenepropanedioate is a diethyl ester derivative of propanedioic acid (malonic acid) featuring a heptylidene substituent at the 2-position. The heptylidene group (a seven-carbon alkylidene chain) imparts distinct physicochemical properties, such as increased lipophilicity and steric bulk, compared to shorter-chain or heteroatom-containing analogs.

Properties

CAS No.

51615-31-7

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

diethyl 2-heptylidenepropanedioate

InChI

InChI=1S/C14H24O4/c1-4-7-8-9-10-11-12(13(15)17-5-2)14(16)18-6-3/h11H,4-10H2,1-3H3

InChI Key

PHTWTKAHOJRDME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Diethyl 2-heptylidenepropanedioate with structurally related propanedioate esters and other diethyl esters, emphasizing substituent effects on properties and reactivity.

Diethyl 2-[[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate (CAS 6124-12-5)

  • Molecular Formula : C₁₁H₁₅N₃O₄S
  • Molecular Weight : 285.32 g/mol
  • Key Substituent: 5-Methyl-1,3,4-thiadiazol-2-ylamino group.
  • Properties: Higher polarity due to nitrogen and sulfur atoms (hydrogen bond acceptors = 8, donors = 1) . Moderate lipophilicity (XLogP3 = 2.4) suitable for bioactive molecule design. Applications: Likely used in medicinal chemistry, as thiadiazoles are common pharmacophores.

Diethyl 2-[(Thiophen-2-ylamino)methylidene]propanedioate

  • Molecular Formula: C₁₂H₁₅NO₄S
  • Key Substituent: Thiophen-2-ylamino group.
  • Increased solubility in organic solvents compared to aliphatic analogs. Applications: Potential use in conductive polymers or as a ligand in catalysis.

Diethyl 2-Methylidenepropanedioate (CAS 3377-20-6)

  • Molecular Formula : C₈H₁₀O₄
  • Molecular Weight : 170.16 g/mol
  • Key Substituent : Methylidene (CH₂=) group.
  • Properties :
    • Simplest analog with low steric hindrance and high reactivity in Michael additions .
    • Lower boiling point (~80°C extrapolated) compared to heptylidene derivative.
    • Applications: Intermediate in fine chemical synthesis.

Diethyl Succinate (CAS 123-25-1)

  • Molecular Formula : C₈H₁₄O₄
  • Molecular Weight : 174.19 g/mol
  • Structure : Four-carbon succinate backbone vs. propanedioate’s three-carbon chain.
  • Properties :
    • Boiling point: ~80°C; higher water solubility due to ester spacing .
    • Applications: Food additive, plasticizer, or solvent.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Applications
This compound (hypothetical) C₁₄H₂₂O₄ 266.33 (calc.) Heptylidene (C₇H₁₃=) High lipophilicity (XLogP3 ~5.0 est.) Surfactants, polymer precursors
Diethyl 2-[[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate C₁₁H₁₅N₃O₄S 285.32 Thiadiazole-amino Polar, bioactive potential Pharmaceuticals
Diethyl 2-[(Thiophen-2-ylamino)methylidene]propanedioate C₁₂H₁₅NO₄S 285.32 Thiophene-amino Aromatic stability Catalysis, materials science
Diethyl 2-methylidenepropanedioate C₈H₁₀O₄ 170.16 Methylidene (CH₂=) High reactivity Organic synthesis intermediate
Diethyl succinate C₈H₁₄O₄ 174.19 Succinate backbone High solubility, low toxicity Food additives, solvents

Key Research Findings

  • Synthetic Routes: Diethyl propanedioate derivatives are often synthesized via alkylation of bromomalonate esters with amines or halides, as seen in the preparation of diethyl 2-(benzyl(methyl)amino)propanedioate .
  • Substituent Effects :
    • Heptylidene : Increases hydrophobicity and steric bulk, favoring applications in coatings or surfactants.
    • Heterocyclic Groups (thiadiazole, thiophene): Enhance electronic properties and bioactivity .
  • Safety : Propanedioate esters generally require careful handling; diethyl 2-methylidenepropanedioate mandates medical consultation upon exposure .

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